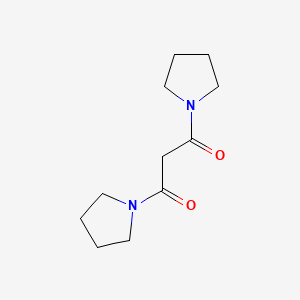

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione

Beschreibung

The exact mass of the compound 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,3-dipyrrolidin-1-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAQUGBKFRBAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950245 | |

| Record name | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27579-35-7 | |

| Record name | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profiling and Mechanistic Insights: Infrared (IR) Spectrum Analysis of 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione

Executive Summary

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione (CAS 27579-35-7) is a highly specialized bis-tertiary malonamide derivative[1]. Structurally, it consists of a central malonic acid backbone where both carboxyl groups have been converted into tertiary amides via coupling with pyrrolidine rings. In advanced chemical research, such malonamide derivatives are frequently utilized as bidentate ligands for the extraction of f-block elements (lanthanides and actinides) or as critical intermediates in organic synthesis[2].

This technical guide provides an authoritative breakdown of the Infrared (IR) spectroscopic profile of 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione. By examining the causality behind its vibrational modes—specifically the coupled carbonyl stretches and the diagnostic absence of N-H bonding—researchers can establish a self-validating framework for structural confirmation and purity analysis.

Structural Elucidation & Spectroscopic Causality

To interpret the IR spectrum of 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione accurately, one must understand the quantum mechanical and steric forces governing its molecular vibrations. The spectrum is defined by three primary structural motifs:

The Bis-Tertiary Amide Carbonyls (Amide I Band)

Unlike standard ketones that absorb near 1715 cm⁻¹, the carbonyl (C=O) stretching frequency in amides is significantly lowered. This is caused by the resonance delocalization of the nitrogen atom's lone pair into the carbonyl π∗ antibonding orbital, which increases single-bond character and weakens the C=O bond[3]. Because this molecule is a malonamide, it contains two identical tertiary amide groups separated by a single methylene (-CH₂-) bridge. This proximity leads to vibrational coupling. Instead of a single C=O peak, malonamides typically exhibit a broadened or split Amide I band in the 1580–1650 cm⁻¹ region, representing the in-phase and out-of-phase stretching motions of the two carbonyl groups[2],[4].

The Pyrrolidine Rings (Aliphatic C-H and C-N Stretches)

The two five-membered pyrrolidine rings contribute heavily to the aliphatic region of the spectrum. The sp3 hybridized C-H bonds will produce multiple overlapping stretching vibrations just below 3000 cm⁻¹ (typically 2850–2970 cm⁻¹ ). Furthermore, the C-N stretching vibrations of the tertiary amides will appear as medium-intensity bands in the 1400–1450 cm⁻¹ range.

The Diagnostic Absence of N-H Stretching

A critical self-validating feature of this spectrum is what is not there. Primary and secondary amides exhibit strong, sharp N-H stretching bands between 3100 and 3500 cm⁻¹[3]. Because both nitrogen atoms in 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione are fully substituted within the pyrrolidine rings (making them tertiary amides), there are no N-H bonds [5]. The complete absence of absorption bands above 3100 cm⁻¹ is definitive proof of the tertiary amide structure and serves as a primary quality control check against hydrolysis impurities.

Logical mapping of structural motifs to their corresponding IR vibrational bands.

Quantitative IR Band Assignments

The following table synthesizes the expected quantitative IR data for 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione based on the spectroscopic behavior of tertiary malonamides[5],[2].

| Wavenumber Range (cm⁻¹) | Intensity | Peak Shape | Vibrational Assignment | Mechanistic Rationale |

| > 3100 | None | Flat Baseline | N-H Stretch (Absent) | Confirms tertiary amide structure; absence of primary/secondary amine impurities. |

| 2850 – 2970 | Medium | Multiplet | Aliphatic C-H Stretch | sp3 C-H stretching from the pyrrolidine rings and central methylene bridge. |

| 1610 – 1650 | Strong | Broad / Split | C=O Stretch (Amide I) | In-phase coupled stretching of the two tertiary amide carbonyls. |

| 1580 – 1600 | Strong | Sharp | C=O Stretch (Amide I) | Out-of-phase coupled stretching of the malonamide carbonyls. |

| 1420 – 1460 | Medium | Sharp | CH₂ Scissoring | Bending modes of the central methylene and pyrrolidine ring -CH₂- groups. |

| 1400 – 1450 | Medium | Sharp | C-N Stretch | Stretching of the tertiary amide carbon-nitrogen bond. |

High-Fidelity ATR-FTIR Experimental Protocol

To ensure data integrity, the acquisition of the IR spectrum must follow a self-validating protocol. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the recommended method, as it eliminates the moisture interference commonly associated with KBr pellet preparation.

Step-by-Step Methodology

-

System Calibration & Validation (The Control Check)

-

Action: Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Run a calibration check using a traceable Polystyrene standard.

-

Causality: Polystyrene has universally known sharp peaks (e.g., 1601 cm⁻¹ and 1492 cm⁻¹). Verifying these peaks ensures the laser interferometer is perfectly aligned, validating all subsequent wavenumber assignments.

-

-

Background Acquisition (Atmospheric Compensation)

-

Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient air.

-

Causality: Atmospheric water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) and CO₂ (2350 cm⁻¹) will overlap with critical amide bands. The background scan acts as a mathematical baseline to subtract these interferences.

-

-

Sample Application & Anvil Pressure

-

Action: Place 2–5 mg of 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione directly onto the center of the diamond crystal. Lower the pressure anvil until the instrument's software indicates optimal contact (usually a built-in pressure gauge).

-

Causality: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure leads to weak, noisy spectra. Excessive pressure can crush the crystal or induce mechanochemical deformation of the sample's crystal lattice, artificially shifting the C=O bands.

-

-

Data Acquisition & Post-Processing

-

Action: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹). Apply an ATR correction algorithm and baseline correction.

-

Causality: The ATR correction accounts for the wavelength-dependent penetration depth of the IR beam (deeper penetration at lower wavenumbers), normalizing the peak intensities to match traditional transmission spectra.

-

Self-validating ATR-FTIR experimental workflow for high-fidelity data acquisition.

Advanced Troubleshooting: Impurity Identification

When utilizing 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione in highly sensitive applications (such as f-element coordination), the IR spectrum serves as a rapid purity assay.

-

Hydrolysis Detection: If the compound is exposed to strong aqueous acids or bases, the amide bonds may hydrolyze back to malonic acid derivatives and free pyrrolidine.

-

Spectral Red Flags: The sudden appearance of a broad band at ~3300 cm⁻¹ (O-H stretch from carboxylic acid or N-H stretch from cleaved pyrrolidine) or a shift of the C=O band to >1700 cm⁻¹ (carboxylic acid carbonyl) immediately invalidates the batch's purity.

Sources

Tautomeric Dynamics in β-Keto Amides: Mechanistic Insights and Implications for Drug Discovery

Executive Summary

The structural plasticity of β-keto amides—characterized by their ability to seamlessly interconvert between keto and enol tautomers—represents a critical variable in synthetic chemistry and drug design. Unlike static functional groups, β-keto amides exist as dynamic equilibrium mixtures dictated by their microenvironment. For drug development professionals and application scientists, mastering this tautomerism is not optional; it is a prerequisite for predicting pharmacophore geometry, controlling stereochemical integrity, and optimizing synthetic yields. This whitepaper deconstructs the thermodynamic drivers of β-keto amide tautomerism, provides a self-validating analytical framework for its quantification, and explores its profound implications in pharmaceutical development.

The Thermodynamic Architecture of β-Keto Amide Tautomerism

β-keto amides possess multiple hydrogen-bond donors and acceptors, allowing for several theoretical tautomeric states, including ketoamide, enolamide, and amide-imidol forms. However, empirical evidence demonstrates that the keto-enol equilibrium overwhelmingly predominates, while the amide-imidol transition remains negligible due to a prohibitively high energy barrier[1].

The defining feature of this system is the stabilization of the Z-enolamide tautomer. In this configuration, the molecule forms a robust intramolecular hydrogen bond (IMHB) between the enolic hydroxyl group and the amide carbonyl oxygen[1]. This IMHB creates a pseudo-six-membered ring, locking the molecule into a rigid, planar geometry[2].

Fig 1. Thermodynamic equilibrium pathways of β-keto amides in solution.

Causality of the Intramolecular Hydrogen Bond

The IMHB is not merely a structural artifact; it is the primary thermodynamic driver of enolization. By internalizing the polar -OH and C=O groups, the IMHB significantly reduces the molecule's overall dipole moment. Consequently, the relative stability of the Z-enolamide versus the ketoamide is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding medium.

Environmental and Electronic Modulation

The tautomeric ratio ( Keq=[Enol]/[Keto] ) is a tunable parameter. Understanding the causality behind solvent and substituent effects allows researchers to intentionally shift the equilibrium to favor the desired reactive or bioactive conformation.

Solvent Dielectric Effects

-

Non-Polar Solvents (e.g., Cyclohexane, CDCl₃): In lipophilic environments, the molecule minimizes its interaction energy with the solvent by shielding its polar functional groups. The IMHB of the Z-enolamide achieves this perfectly, making the enol form highly favored[2].

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents act as aggressive hydrogen-bond competitors. They disrupt the IMHB by forming intermolecular hydrogen bonds with the enolic -OH and amide carbonyl, thereby stabilizing the more polar, flexible ketoamide form[3].

-

Amidic n→π Interactions:* The inherent structure of the amide group also plays a role. Enhancement of the amidic n→π* interaction reduces the hydrogen-bonding capacity of the amide carbonyl, thereby weakening the IMHB and reducing the molecule's propensity to enolize[1].

Electronic and Steric Substituent Effects

Electron-withdrawing groups (EWGs) positioned at the α- or γ-carbons increase the acidity of the α-protons, thermodynamically facilitating the proton transfer required for enolization[3]. Furthermore, EWGs stabilize the resulting conjugated enol system via inductive effects. Conversely, bulky substituents that sterically hinder the coplanarity required for the pseudo-six-membered IMHB ring will force the equilibrium back toward the keto form[3].

Analytical Quantification: The NMR Self-Validating Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for interrogating tautomeric equilibria. Because the interconversion rate between keto and enol forms is typically slow on the NMR timescale, both tautomers present distinct, quantifiable signal sets.

Characteristic NMR Data

The following table summarizes the diagnostic chemical shifts used to differentiate the tautomers. The extreme downfield shift of the enolic OH is a direct quantitative measure of the IMHB strength[2].

| Tautomeric Form | Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity / Characteristics |

| Ketoamide | ¹H | α-CH₂ | 3.5 – 4.0 | Singlet (if unsubstituted) |

| Ketoamide | ¹H | Amide NH | 6.0 – 8.5 | Broad singlet, exchangeable |

| Ketoamide | ¹³C | Ketone C=O | 195.0 – 205.0 | - |

| Z-Enolamide | ¹H | Vinylic CH | 5.0 – 5.5 | Singlet |

| Z-Enolamide | ¹H | Enolic OH | 13.0 – 18.0 | Highly deshielded, broad singlet |

| Z-Enolamide | ¹³C | Enol C-OH | 170.0 – 180.0 | - |

Step-by-Step Methodology: NMR Tautomer Quantification

To ensure trustworthiness, the quantification protocol must account for differential relaxation times. Failing to do so will result in integration artifacts.

-

Sample Preparation: Dissolve 5–10 mg of the β-keto amide in 0.6 mL of a carefully selected deuterated solvent. Causality: The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will actively dictate the observed Keq [3].

-

Parameter Optimization (Critical Step): Set the relaxation delay (D1) to ≥ 5 seconds. Causality: The highly shielded α-protons of the keto form and the deshielded enolic proton have drastically different spin-lattice relaxation times ( T1 ). A short D1 prevents full relaxation, skewing the integration ratios.

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at a strictly controlled temperature (e.g., 298 K), as Keq is temperature-dependent.

-

Signal Assignment: Isolate the keto α-CH₂ signal ( Iketo ) and the enol vinylic CH signal ( Ienol ).

-

Integration and Calculation: Normalize the integrals by the number of protons (e.g., divide the α-CH₂ integral by 2). Calculate the equilibrium constant: Keq=Ienol/Iketo .

Fig 2. Self-validating NMR workflow for accurate tautomer quantification.

Strategic Implications in Drug Development

The tautomeric state of a β-keto amide is a fundamental determinant of its pharmacological and synthetic profile.

Conformational Rigidity and Receptor Binding

In rational drug design, the 3D geometry of a pharmacophore dictates target affinity. For instance, in the development of selective SIRT2 inhibitors for B-cell lymphoma, β-keto amide side chains are utilized to target the asymmetric SIRT2 binding pocket[4]. The enol tautomer presents a rigid, planar surface capable of intercalating into narrow hydrophobic clefts, whereas the keto form retains rotational freedom around the α-carbon, adapting to flexible topographies.

Furthermore, if the α-position of the β-keto amide is substituted (creating a chiral center), the dynamic keto-enol equilibrium introduces a severe liability: spontaneous racemization under physiological conditions. Because the enol intermediate is achiral, continuous tautomerization scrambles the stereocenter. Consequently, drug development protocols must evaluate these specific compounds as racemates during initial biological screening to avoid false assumptions about enantiomeric potency[4].

Metal Sensing and Chelation

The tautomeric equilibrium also serves as a primary signaling mechanism in metal-sensing technologies. The enol form acts as a potent bidentate ligand. However, upon complexation with a metal ion, the thermodynamic landscape shifts entirely. The complex formation ejects the tautomeric proton and forces the ligand into a stabilized keto-complex, providing a quantifiable shift that can be monitored analytically[5].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies [mdpi.com]

- 5. BJOC - Tautomerism as primary signaling mechanism in metal sensing: the case of amide group [beilstein-journals.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione in Advanced Spiro Compound Synthesis

Abstract

Spirocyclic frameworks are a cornerstone of modern medicinal chemistry, imparting valuable three-dimensionality and conformational rigidity that can enhance biological activity and selectivity. Among the diverse strategies for their synthesis, multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to building molecular complexity in a single step. This guide details the application of 1,3-di(pyrrolidin-1-yl)propane-1,3-dione , a highly reactive and versatile C3 synthon, in the synthesis of complex spiro compounds, particularly spirooxindole-pyran conjugates. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers and professionals in organic synthesis and drug development seeking to leverage advanced MCRs for the construction of novel molecular architectures.

Introduction: The Power of Activated Methylene Synthons in Spirocyclization

The spirooxindole scaffold is a "privileged" structural motif found in numerous natural products and pharmacologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3] The construction of these sterically demanding frameworks has become a significant goal in synthetic organic chemistry.[4][5] A powerful strategy for their synthesis involves a domino reaction sequence, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[4][6][7]

The success of this cascade hinges on the use of a suitable active methylene compound. While malononitrile and ethyl cyanoacetate are commonly employed, N,N'-disubstituted malonamides like 1,3-di(pyrrolidin-1-yl)propane-1,3-dione offer distinct advantages. The pyrrolidine moieties enhance the nucleophilicity of the enolate intermediate and can improve the solubility of reactants and intermediates in common organic solvents. This guide focuses on harnessing the unique reactivity of this malonamide derivative in a three-component reaction with an isatin and a suitable nucleophile to generate highly functionalized spiro[indoline-3,4'-pyran] derivatives.[8][9]

The Core Mechanism: A Domino Knoevenagel-Michael-Cyclization Cascade

The synthesis of spiro[indoline-pyran] scaffolds using 1,3-di(pyrrolidin-1-yl)propane-1,3-dione proceeds through a well-orchestrated, base-catalyzed domino reaction. The sequence leverages the electrophilicity of the C3-carbonyl of isatin and the nucleophilicity of the activated methylene group of the dione.

The proposed mechanism involves three key steps:

-

Knoevenagel Condensation: A basic catalyst, typically a secondary amine like piperidine, deprotonates the α-carbon of 1,3-di(pyrrolidin-1-yl)propane-1,3-dione, forming a nucleophilic enolate. This enolate attacks the highly reactive C3-ketone of the isatin derivative. Subsequent dehydration yields a highly electrophilic isatylidene intermediate.[4][7]

-

Michael Addition: A third component with a nucleophilic character (e.g., a phenol, enol, or enamine) performs a conjugate addition (Michael addition) to the α,β-unsaturated system of the isatylidene intermediate.[4][6]

-

Intramolecular Cyclization: The final step is a spontaneous or catalyzed intramolecular cyclization. The hydroxyl group from the Michael adduct attacks one of the amide carbonyls, followed by tautomerization, to form the stable dihydropyran ring, thus completing the spirocyclic system.

Caption: Figure 1: Proposed Domino Reaction Mechanism

Application Protocol: Synthesis of a Spiro[indoline-3,4'-pyrano[3,2-h]quinoline] Derivative

This protocol describes a representative one-pot, three-component synthesis adapted from established procedures for analogous active methylene compounds.[9] It offers high efficiency and operational simplicity.

3.1. Materials and Equipment

-

Reactants:

-

Isatin (or substituted isatin)

-

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione

-

8-Hydroxyquinoline

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and filtration

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

-

3.2. Step-by-Step Experimental Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add isatin (1.0 mmol, 1.0 eq), 1,3-di(pyrrolidin-1-yl)propane-1,3-dione (1.0 mmol, 1.0 eq), and 8-hydroxyquinoline (1.0 mmol, 1.0 eq).

-

Solvent Addition: Add absolute ethanol (20 mL) to the flask.

-

Catalyst Addition: Add piperidine (1.0 mmol, 1.0 eq) to the mixture using a micropipette.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 12 hours.[9]

-

Product Isolation: Upon completion, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often obtained in high purity without the need for column chromatography.[8]

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Substrate Scope and Expected Yields

This multicomponent reaction is robust and tolerates a wide range of substituents on the isatin ring. Based on analogous studies, both electron-donating and electron-withdrawing groups are generally well-accommodated, leading to good to excellent yields.

| Entry | Isatin Substituent (R) | Expected Yield (%) | Reference Analogy |

| 1 | H | 90-95% | [9] |

| 2 | 5-Br | 88-93% | [9] |

| 3 | 5-Cl | 85-90% | [9] |

| 4 | 5-NO₂ | 80-85% | [4] |

| 5 | 5-CH₃ | 90-94% | [9] |

Caption: Table 1: Expected yields for the synthesis of various spiro derivatives.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | 1. Inactive catalyst.2. Low quality of solvent (presence of water).3. Insufficient reaction time. | 1. Use freshly opened piperidine.2. Use absolute ethanol.3. Extend the reaction time and continue to monitor by TLC. |

| Formation of Byproducts | 1. Knoevenagel adduct is unstable.2. Self-condensation of reactants. | 1. Ensure all reactants are added in the specified order and stoichiometry.2. Consider running the reaction at a lower temperature (0 °C to RT). |

| Difficult Purification | Product is soluble in the reaction medium. | 1. After the reaction is complete, reduce the solvent volume under vacuum.2. Precipitate the product by adding cold water or an anti-solvent like hexane. |

Conclusion

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione is a highly effective reagent for the one-pot synthesis of complex spirooxindole-pyran heterocycles. The methodology, based on a domino Knoevenagel-Michael-cyclization cascade, is characterized by its operational simplicity, use of readily available starting materials, mild reaction conditions, and high yields.[9] This approach provides a powerful and versatile tool for generating molecular diversity and is well-suited for applications in combinatorial chemistry and drug discovery programs aimed at exploring the rich chemical space of spirocyclic compounds.

References

- Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Sy - IRep.

- Green Chemistry Approach for Efficient Synthesis of Some New Spiro [Indoline- 3,4'-Pyran] Derivatives and Prediction their Biolo.

-

Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC. Available at: [Link]

- Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity.

-

Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles - SciSpace. Available at: [Link]

-

Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin - Arkivoc. Available at: [Link]

- Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines].

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC. Available at: [Link]

- One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition.

- Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks.

-

Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Available at: [Link]

-

Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis, characterization and biological activity of novel spiroheterocycles from isatin derivatives - Der Pharma Chemica. Available at: [Link]

-

The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and a - Semantic Scholar. Available at: [Link]

-

Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - MDPI. Available at: [Link]

-

Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold | Semantic Scholar. Available at: [Link]

-

Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H) - ResearchGate. Available at: [Link]

-

Multicomponent reaction discovery: three-component synthesis of spirooxindoles - PubMed. Available at: [Link]

-

A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol | Abstract - Der Pharma Chemica. Available at: [Link]

-

Synthesis of Spiro(indoline-3,4′-pyrano[2,3-c]pyrazol)-2-one Derivatives by One-Pot, Three-Component Reactions - ResearchGate. Available at: [Link]

-

Synthesis of spiroheterocyclic compounds by using isatin | Request PDF - ResearchGate. Available at: [Link]

-

Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives - MDPI. Available at: [Link]

-

The synthesis of the spiropyrrolidine oxindoles via a multicomponent... - ResearchGate. Available at: [Link]

-

Synthesis of Spirooxindoles by Multicomponent Reactions - Lusófona University. Available at: [Link]

- Synthesis of some isatin based novel spiroheterocycles and their biological activity studies.

Sources

- 1. xiao.rice.edu [xiao.rice.edu]

- 2. mdpi.com [mdpi.com]

- 3. research.ulusofona.pt [research.ulusofona.pt]

- 4. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks [academia.edu]

- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. naturalspublishing.com [naturalspublishing.com]

- 9. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]

Green Chemistry Protocols for 1,3-Dipolar Cycloadditions: An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in Heterocycle Synthesis

The 1,3-dipolar cycloaddition stands as one of the most powerful and versatile methods for constructing five-membered heterocyclic rings, which are core scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Historically, these reactions have often relied on volatile organic solvents (VOCs), harsh reaction conditions, and sometimes toxic metal catalysts. As the fields of chemical research and drug development increasingly align with the principles of sustainability, there is a critical need for greener, more efficient, and safer synthetic protocols.

This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for performing 1,3-dipolar cycloadditions under green chemistry principles. We will move beyond simply listing steps to explore the fundamental causality behind experimental choices, empowering you to adapt and innovate in your own work. The protocols described herein are designed to be self-validating systems, emphasizing efficiency, safety, and environmental responsibility by leveraging alternative reaction media, energy-efficient activation methods, and catalyst-free conditions.[2][3]

Core Principles: The [4π+2π] Concerted Pathway

At its heart, the 1,3-dipolar cycloaddition is a pericyclic reaction involving a 4π-electron component (the 1,3-dipole, such as an azide, nitrone, or azomethine ylide) and a 2π-electron component (the dipolarophile, typically an alkene or alkyne).[1] These components react in a concerted fashion through a six-electron aromatic transition state to form a five-membered ring. Understanding this fundamental mechanism is key to appreciating how green chemistry interventions can influence reaction rates and selectivity.

Caption: General Mechanism of a 1,3-Dipolar Cycloaddition.

Section 1: Greener Reaction Media: Beyond Traditional Solvents

The choice of solvent has a profound impact on the environmental footprint of a chemical reaction. The following sections detail proven green alternatives to conventional VOCs, often with the added benefit of enhancing reaction kinetics and simplifying product isolation.

Aqueous Media: Harnessing the "On-Water" Effect

Once counterintuitive, conducting organic reactions in water is now a cornerstone of green chemistry.[4][5] For 1,3-dipolar cycloadditions involving hydrophobic reagents, aqueous suspensions can lead to dramatic rate accelerations compared to homogeneous organic solutions.[6] This "on-water" effect is attributed to hydrophobic interactions forcing the reactants together at the organic-water interface and the unique hydrogen-bonding network of water stabilizing the transition state.[5][7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click reaction," is a prime example that often proceeds with exceptional efficiency in water.[8][9][10]

Protocol: Aqueous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole in water, a method noted for its simplicity and high yields.[9]

-

Rationale: Water is used as the solvent for its safety, low cost, and ability to accelerate the reaction. Sodium ascorbate serves as a biocompatible reducing agent to generate the active Cu(I) catalyst in situ from CuSO₄. The reaction proceeds smoothly at room temperature, minimizing energy consumption.

-

Step-by-Step Methodology:

-

To a 25 mL round-bottom flask, add the terminal alkyne (1.0 mmol, 1.0 equiv), the organic azide (1.0 mmol, 1.0 equiv), and 10 mL of a 1:1 mixture of water and t-butanol.

-

Stir the mixture to create a suspension or solution.

-

Add sodium ascorbate (0.2 mmol, 0.2 equiv) from a freshly prepared 1M stock solution in water.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES)

ILs and DES are gaining prominence as green reaction media due to their negligible vapor pressure, high thermal stability, and recyclability.[2][7] They are not merely inert solvents; their unique structures can stabilize polar transition states, thereby accelerating reactions.[11] DES, which are mixtures of hydrogen bond donors (e.g., urea, ethylene glycol) and hydrogen bond acceptors (e.g., choline chloride), are particularly attractive due to their low cost, low toxicity, and often biodegradable nature.[12][13] Metal-free 1,3-dipolar cycloadditions have been successfully developed using DES, offering a doubly green approach.[14][15]

Protocol: Metal-Free Synthesis of 1,2,3-Triazoles in a Deep Eutectic Solvent

This protocol details the cycloaddition of an alkanone enolate with an azide in a choline chloride/urea DES at room temperature.[14]

-

Rationale: The DES (ChCl/urea) acts as both the solvent and a promoter, facilitating the formation of the enolate without the need for strong bases or anhydrous organic solvents like THF or DMSO. This metal-free approach avoids catalyst contamination and simplifies the workup.

-

Step-by-Step Methodology:

-

Prepare the DES by gently heating an equimolar mixture of choline chloride and urea until a clear, homogeneous liquid is formed. Allow it to cool to room temperature.

-

In a vial, dissolve the alkanone (e.g., dibenzoylmethane, 1.0 mmol, 1.0 equiv) and the organic azide (1.2 mmol, 1.2 equiv) in the ChCl/urea DES (2.0 mL).

-

Add a mild base such as K₂CO₃ (1.5 mmol, 1.5 equiv) to the mixture.

-

Stir the reaction at room temperature under aerobic conditions.

-

Monitor the reaction by TLC. Reactions typically reach completion within 2-6 hours.

-

Upon completion, add 10 mL of water to the reaction mixture. The product often precipitates and can be collected by filtration.

-

Wash the solid product with cold water and dry under vacuum. Further purification is often unnecessary.

-

The aqueous filtrate containing the DES can be concentrated and potentially reused.

-

Comparative Data on Reaction Media

| Reaction Condition | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Azide-Alkyne Cycloaddition | Toluene | 110 | 18 | Mixture | [1] |

| H₂O/t-BuOH (1:1) | RT | 1-24 | >90 | [8] | |

| Azomethine Ylide Cycloaddition | Acetonitrile | 80 | 1.5-5 | ~70 | [2] |

| [bmim][BF₄] (IL) | 50 | 0.1-0.7 | >90 | [2] | |

| Enaminone-Azide Cycloaddition | Toluene/DMSO | 80-110 | 12-24 | Variable | [12] |

| ChCl/EG (DES) | 80 | 1-2 | 70-84 | [12][15] |

Section 2: Energy-Efficient Activation Methods

Replacing conventional heating with alternative energy sources like microwaves and ultrasound can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often lead to cleaner reactions with higher yields.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions through efficient energy transfer via dipolar polarization and ionic conduction mechanisms, resulting in rapid, uniform heating.[16] Due to the polar nature of the reactants and transition states in 1,3-dipolar cycloadditions, this technique is exceptionally effective, often enabling reactions that are sluggish or low-yielding under conventional heating.[17][18][19] Solvent-free microwave-assisted protocols represent a particularly green and efficient combination.[20]

Protocol: Solvent-Free, Microwave-Assisted Nitrone Cycloaddition

This protocol describes the in-situ generation of a nitrone and its subsequent cycloaddition with an alkene under solvent-free microwave irradiation to form an isoxazolidine.[20]

-

Rationale: This method eliminates the need for a solvent, adhering to a key principle of green chemistry. Microwave heating provides the energy for both the formation of the nitrone and the subsequent cycloaddition in a one-pot process, drastically reducing reaction time from many hours to a few minutes.

-

Step-by-Step Methodology:

-

In a 10 mL microwave process vial, place N-benzylhydroxylamine (1.0 mmol, 1.0 equiv), an aldehyde (e.g., 3,4-dihydropyran, 1.1 mmol, 1.1 equiv), and the dipolarophile (e.g., N-phenylmaleimide, 1.0 mmol, 1.0 equiv).

-

Add a catalytic amount of a solid support like acidic alumina (approx. 50 mg).

-

Seal the vial with a cap.

-

Place the vial in the cavity of a dedicated laboratory microwave reactor.

-

Irradiate the mixture at a set power (e.g., 100-300 W) for 2-10 minutes. Monitor the temperature to ensure it does not exceed the decomposition point of the reactants (a typical target is 80-120°C).

-

After irradiation, cool the vial to room temperature.

-

Add 10 mL of ethyl acetate to the solid mixture and triturate.

-

Filter off the solid support and wash with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes high-frequency sound waves ( >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions.[21] Ultrasound provides a powerful, non-invasive method for promoting reactions at ambient bulk temperatures, making it ideal for thermally sensitive substrates.[22][23][24]

Protocol: Ultrasound-Assisted Synthesis of Pyrazoles

This protocol describes the synthesis of pyrazoles via a 1,3-dipolar cycloaddition using a heterogeneous catalyst and ultrasound irradiation.[25]

-

Rationale: Ultrasound irradiation enhances mass transfer and activates the catalyst surface, leading to significantly higher reaction rates at room temperature. The use of a recyclable heterogeneous catalyst and a green solvent like cyclopentyl methyl ether (CPME) further improves the sustainability of the process.

-

Step-by-Step Methodology:

-

To a thick-walled glass tube, add the enaminone (1.0 mmol, 1.0 equiv), hydrazonoyl chloride (1.0 mmol, 1.0 equiv), and the heterogeneous catalyst (e.g., Ni-Mg-Fe LDH, 0.1 g) in CPME (5 mL).

-

Place the tube in an ultrasonic cleaning bath, ensuring the liquid level inside the tube is below the water level in the bath.

-

Irradiate the mixture with ultrasound at a fixed frequency (e.g., 40 kHz) at room temperature.

-

Monitor the reaction by TLC. Reactions are often complete in 30-60 minutes.

-

Upon completion, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.

-

Workflow Visualization

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 3. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. How water could replace some organic solvents and make chemical reactions greener | CAS [cas.org]

- 6. Water as the medium of choice for the 1,3-dipolar cycloaddition reactions of hydrophobic nitrones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Green Approach in Click Chemistry | IntechOpen [intechopen.com]

- 11. researchgate.net [researchgate.net]

- 12. Promotion of 1,3-dipolar cycloaddition between azides and β-enaminones by deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Deep Eutectic Solvents as Catalysts for Cyclic Carbonates Synthesis from CO2 and Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.cnr.it [iris.cnr.it]

- 15. Promotion of 1,3-dipolar cycloaddition between azides and β-enaminones by deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Monofunctionalization of Dendrimers Using Microwave–Assisted 1,3 Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chempap.org [chempap.org]

- 19. benthamdirect.com [benthamdirect.com]

- 20. ias.ac.in [ias.ac.in]

- 21. A facile and efficient ultrasound-assisted synthesis of novel dispiroheterocycles through 1,3-dipolar cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ultrasound-assisted 1,3-dipolar cycloaddition and cyclopropanation reactions for the synthesis of bis-indolizine and bis-cyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Ultrasound-assisted 1,3-dipolar cycloaddition and cyclopropanation reactions for the synthesis of bis-indolizine and bis-cyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective | MDPI [mdpi.com]

Application Note: One-Pot Green Synthesis of Dispirooxindolo-Pyrrolidines via 1,3-Dipolar Cycloaddition

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Saturated cyclic amines, particularly spirooxindole derivatives, possess privileged heterocyclic cores that confer substantial biological activities. They are widely investigated as potent antimicrobial agents, anticancer therapeutics, and inhibitors of cholinesterase and MDM2-p53 interactions [1]. Traditional syntheses of these complex architectures often suffer from multi-step inefficiencies, harsh conditions, and poor atom economy.

This application note details a highly efficient, one-pot, three-component 1,3-dipolar cycloaddition methodology [2]. The reaction is initiated by the decarboxylative condensation of a substituted isatin with an amino acid (e.g., L-phenylalanine) to generate an azomethine ylide in situ[3]. This transient, electron-rich 1,3-dipole subsequently reacts with an electron-deficient alkene, such as (E)-2-oxoindolino-3-ylidene acetophenone (the dipolarophile), to form the dispirooxindolo-pyrrolidine framework [2].

Causality of Experimental Choices (E-E-A-T):

-

Why [bmim][BF4] as the solvent? Conducting this reaction in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) is a deliberate choice. The ionic liquid creates a highly polar microenvironment that stabilizes the transition state of the azomethine ylide and the dipolarophile, significantly reducing the activation energy [1]. This accelerates the reaction (reducing time from hours to 30 minutes) and drives high regio- and diastereoselectivity [4].

-

Why L-phenylalanine? The secondary amine and carboxylic acid groups of L-phenylalanine facilitate spontaneous decarboxylative condensation with the isatin carbonyl under mild heating. This generates the necessary azomethine ylide intermediate without requiring harsh basic conditions or metal catalysts [2].

Reaction Workflow & Pathway

Figure 1: Mechanistic workflow of the 1,3-dipolar cycloaddition.

Experimental Protocol

This protocol is designed as a self-validating system. The inherent phase behavior of the product in water versus the ionic liquid allows for chromatography-free isolation, ensuring high purity and trustworthiness of the final yield [2].

Materials & Reagents

-

Substituted isatin (1.0 mmol)

-

L-phenylalanine (1.0 mmol)

-

(E)-2-oxoindolino-3-ylidene acetophenone (1.0 mmol)

-

1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (2.0 mL)

-

Ethyl acetate (for recrystallization)

-

Deionized water

One-Pot Synthesis Procedure

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add 1.0 mmol of substituted isatin and 1.0 mmol of L-phenylalanine.

-

Solvent Addition: Add 2.0 mL of the ionic liquid [bmim][BF4] to the flask. Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion.

-

Dipolarophile Addition: Add 1.0 mmol of (E)-2-oxoindolino-3-ylidene acetophenone to the reaction mixture.

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (1:1 v/v) solvent system. The reaction typically reaches completion within 30–45 minutes [5].

Product Isolation & Solvent Recovery

-

Precipitation: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. Add 10 mL of cold deionized water to the mixture and stir vigorously for 5 minutes.

-

Scientific Rationale: The dispirooxindolo-pyrrolidine product is highly lipophilic and insoluble in water, whereas [bmim][BF4] is completely water-miscible. This forces the product to precipitate as a solid, bypassing the need for silica gel chromatography [2].

-

-

Filtration: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake with an additional 2 × 5 mL of cold water.

-

Purification: Recrystallize the crude solid from hot ethyl acetate to afford the pure dispirooxindolo-pyrrolidine derivative.

-

Solvent Recycling: Collect the aqueous filtrate. Evaporate the water under reduced pressure (rotary evaporator) at 80 °C to recover the [bmim][BF4]. The recovered ionic liquid can be reused for up to five consecutive cycles without a significant drop in catalytic efficiency [2].

Data Presentation & Optimization

The superiority of the ionic liquid system is evident when compared to conventional volatile organic solvents. The table below summarizes the optimization data, demonstrating the causal relationship between solvent polarity/stabilization and reaction efficiency [5].

Table 1: Solvent Optimization for the 1,3-Dipolar Cycloaddition

| Solvent System | Temperature (°C) | Time (min) | Yield (%) | Regioselectivity |

| Methanol | Reflux (65) | 120 | 28 | Low |

| Ethanol | Reflux (78) | 120 | 30 | Low |

| Dioxane/Methanol (1:1) | Reflux | 120 | 38 | Moderate |

| [bmim]Br | 100 | 45 | 65 | High |

| [bmim][BF4] | 100 | 30 | 77 | Excellent |

Note: Reactions performed at 1.0 mmol scale. Yields refer to isolated, recrystallized products.

Analytical Characterization (Expected Outcomes)

To validate the success of the synthesis, the following spectroscopic markers should be confirmed [2]:

-

IR Spectroscopy: Characteristic absorption bands around 1628 cm⁻¹ (C=O of acetophenone), 1706 cm⁻¹, and 1710 cm⁻¹ (C=O of oxindole rings).

-

¹H-NMR (400 MHz, CDCl₃): A distinct doublet around δ 4.29 ppm (J = 8.8 Hz) corresponding to the pyrrolidine ring proton, and multiplets in the δ 3.08–3.12 ppm region for the adjacent protons, confirming the stereochemistry of the cycloaddition.

-

Mass Spectrometry (ESI): A molecular ion peak [M]⁺ corresponding to the specific substitution pattern (e.g., m/z 533 for the 4-chlorobenzoyl derivative).

References

-

Title: Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents Source: Catalysts (2020) URL: [Link]

-

Title: A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides Source: Molecules (2015) URL: [Link]

-

Title: Facile and Green Synthesis of Saturated Cyclic Amines Source: Molecules (2017) URL: [Link]

-

Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Frontiers in Chemistry (2019) URL: [Link]

-

Title: Solvent condition and yield optimization of cycloaddition reaction Source: ResearchGate (2015) URL: [Link]

Sources

- 1. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]

- 2. A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Advanced Catalyst Selection and Workflow Optimization for Pyrrolidine Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction: The Strategic Imperative of Pyrrolidine Synthesis

The pyrrolidine ring is a privileged pharmacophore, ubiquitous in FDA-approved drugs, natural alkaloids, and advanced functional materials. Historically, the construction of highly substituted, enantioenriched pyrrolidines relied on rigid "chiral pool" approaches or lengthy step-wise syntheses. Today, modern catalytic strategies—spanning transition-metal catalysis, asymmetric organocatalysis, and photoredox platforms—enable atom-economical, stereodivergent access to complex pyrrolidine scaffolds.

As a Senior Application Scientist, the most critical decision in your workflow is catalyst selection . The choice of catalytic modality dictates not only the stereochemical outcome (e.g., 2,5-cis vs. 2,5-trans configurations) but also the functional group tolerance and scalability of the active pharmaceutical ingredient (API).

This guide provides a deep-dive analysis into the causality behind experimental choices, offering self-validating protocols for the three dominant catalytic paradigms in modern pyrrolidine synthesis.

Catalyst Selection Logic

Before initiating a synthesis, the structural requirements of the target molecule must be mapped against the mechanistic strengths of available catalytic systems.

Fig 1: Decision matrix for selecting pyrrolidine synthesis catalytic modalities.

Methodology 1: Transition-Metal Catalyzed 1,3-Dipolar Cycloaddition

Mechanistic Causality

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is the gold standard for generating highly substituted pyrrolidines with up to four contiguous stereocenters. The causality behind the exceptional stereocontrol lies in the bidentate coordination of the azomethine ylide precursor to a chiral Lewis acid (e.g., Cu(I) or Ag(I) complexed with Fesulphos or phosphoramidite ligands). This coordination creates a rigid, sterically demanding metallo-dipole, forcing the incoming dipolarophile to approach exclusively from the less hindered face, thereby dictating strict 2,5-cisendo or exo diastereoselectivity [1].

Self-Validating Protocol: Cu(I)-Catalyzed Enantioselective [3+2] Cycloaddition

-

Catalyst Pre-formation: In an oven-dried Schlenk tube under argon, dissolve Cu(CH3CN)4PF6 (5 mol%) and chiral Fesulphos ligand (5.5 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes.

-

Validation Step: Observe a distinct color shift to bright yellow/orange, confirming the formation of the active Cu-ligand complex. If the solution remains colorless, the ligand has failed to coordinate, likely due to moisture or ligand oxidation.

-

-

Ylide Generation: Add the α -imino ester (1.0 equiv) followed by triethylamine (10 mol%).

-

Causality: The base deprotonates the α -proton to generate the active metallo-azomethine ylide in situ.

-

-

Cycloaddition: Cool the mixture to -20°C. Add the dipolarophile (e.g., an enone, 1.2 equiv) dropwise.

-

Causality: Sub-ambient temperatures rigidify the transition state, suppressing background racemic pathways and maximizing enantiomeric excess (ee).

-

-

Quench & Analysis: Stir for 12 hours. Filter through a short pad of silica to remove the metal complex. Analyze the crude mixture via 1 H-NMR to calculate the diastereomeric ratio (dr) before chromatographic purification.

Methodology 2: Asymmetric Organocatalysis (Oxetane Desymmetrization)

Mechanistic Causality

For late-stage API synthesis where heavy metal contamination must be strictly avoided, organocatalysis provides a robust alternative. A breakthrough approach involves the desymmetrization of oxetanes using chiral phosphoric acids (CPA). The CPA acts as a bifunctional catalyst: its Brønsted acidic proton activates the oxetane oxygen (lowering the LUMO), while the chiral phosphate conjugate base forms a tight ion pair. This chiral microenvironment directs the intramolecular nucleophilic attack of a tethered amine, establishing a highly challenging all-carbon quaternary stereocenter at the 3-position[2].

Self-Validating Protocol: CPA-Catalyzed Intramolecular Ring-Opening

-

Reaction Setup: Charge a vial with the oxetane-tethered sulfonamide (1.0 equiv), CPA catalyst (10 mol%), and benzoic acid (20 mol%).

-

Causality: Benzoic acid acts as a crucial co-catalyst that facilitates proton transfer during the transition state, significantly accelerating the reaction rate without eroding stereoselectivity.

-

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

-

Causality: DCE provides the exact dielectric constant needed to maintain the tight chiral ion pair. Highly polar solvents (like DMF) would separate the ion pair, destroying enantiocontrol.

-

-

Thermal Control: Stir the reaction at exactly 10°C for 48 hours.

-

In-Process QC: Monitor via TLC.

-

Validation Step: Perform a crude 1 H-NMR check. The disappearance of the characteristic oxetane ring protons (~4.5–4.8 ppm) validates complete conversion. Proceed to chiral stationary phase HPLC to verify the enantiomeric ratio (er).

-

Methodology 3: Photoredox Catalysis for Radical-Mediated Synthesis

Mechanistic Causality

Traditional cycloadditions struggle with unreactive electrophiles like C=N bonds. Photoredox catalysis bypasses this limitation via single-electron transfer (SET). By irradiating an Ir(III) photocatalyst with blue LEDs, a long-lived excited state ( Ir(III)∗ ) is generated. Using a redox auxiliary strategy, the catalyst reduces a Lewis acid-activated cyclopropyl ketone into a distonic radical anion. This highly reactive intermediate readily attacks unactivated hydrazones (C=N bonds) to form pyrrolidines without requiring an exogenous amine co-reductant, which would otherwise cause deleterious reductive ring-opening[3]. Furthermore, photoredox systems combined with Lewis acids can also drive the selective cleavage of inert C–N bonds for skeletal remodeling of unstrained pyrrolidines[4].

Fig 2: Workflow for photoredox-catalyzed formal[3+2] cycloaddition.

Self-Validating Protocol: Photocatalytic Formal [3+2] Cycloaddition

-

Reagent Assembly: In a borosilicate glass vial, combine the cyclopropyl ketone (1.0 equiv), hydrazone (2.0 equiv), Yb(OTf)3 (20 mol%), and Ir(4-CF3-ppy)3 (2 mol%) in THF.

-

Deoxygenation (Critical Step): Degas the mixture via three consecutive freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited Ir(III)∗ state via energy transfer, completely halting the catalytic cycle.

-

-

Irradiation: Backfill with argon, seal the vial, and place it in a photoreactor equipped with 34 W blue LEDs (~450 nm). Stir at room temperature for 24 hours.

-

Validation Step: Upon irradiation, the solution must transition from pale yellow to a deep, luminescent orange/red. A lack of color change indicates either failed degassing (O 2 quenching) or catalyst poisoning.

-

-

Workup: Dilute with ethyl acetate, wash with brine, dry over Na2SO4 , and purify via flash chromatography.

Quantitative Data Presentation

To aid in workflow optimization, the following table summarizes the performance metrics, stereochemical outputs, and operational constraints of the three catalytic systems discussed.

| Catalytic Strategy | Representative Catalyst System | Typical Yields | Stereoselectivity (ee / dr) | Key Advantages | Primary Limitations |

| Transition-Metal [3+2] | Cu(I) / Ag(I) + Fesulphos Ligand | 75% – 98% | >95% ee >98:2 dr (endo/exo) | High atom economy; sets up to 4 contiguous stereocenters in one step. | Requires rigorous metal trace removal for late-stage API synthesis. |

| Organocatalysis | Chiral Phosphoric Acid (CPA) / Prolinol | 60% – 95% | >90% ee >20:1 dr | Completely metal-free; highly tolerant of moisture; excellent for quaternary centers. | Often requires higher catalyst loadings (10-20 mol%) and longer reaction times. |

| Photoredox Catalysis | Ir(4-CF3-ppy)3 + Yb(OTf)3 | 50% – 89% | Moderate to Good | Enables access to unreactive C=N bonds and late-stage C(sp3)-H functionalization. | Requires specialized photoreactors; highly sensitive to oxygen quenching. |

Table 1: Comparative analysis of modern catalyst selections for pyrrolidine synthesis.

References

- Amador, A. G., et al. "A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition." National Institutes of Health (PMC).

- Zhang, R., et al. "Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization." Organic Letters (via Organic Chemistry Portal), 2022.

- Adrio, J., and Carretero, J. C. "Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Communications, 2019.

- "Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis." Journal of the American Chemical Society, 2024.

- "Application of Photoredox Catalysis for Late-stage Functionalization." Charnwood Discovery, 2024.

Sources

- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05238K [pubs.rsc.org]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione in medicinal chemistry applications

Application Note: 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione (CAS 27579-35-7)[1], frequently referred to as dipyrrolidinyl malonamide, is a highly versatile, conformationally restricted building block in modern drug discovery. By replacing primary or secondary amides with tertiary pyrrolidine rings, medicinal chemists can precisely tune a molecule's lipophilicity, membrane permeability, and target-binding thermodynamics. This application note details the physicochemical rationale for utilizing this scaffold, its proven applications in enzyme inhibition and receptor agonism, and provides self-validating protocols for its synthesis and downstream diversification.

Physicochemical Rationale & Structural Advantages

The transition from a standard malonamide to a dipyrrolidinyl malonamide is not merely a structural substitution; it is a strategic pharmacokinetic optimization. The cyclic nature of the pyrrolidine ring restricts the rotation around the C–N amide bond, locking the molecule into a limited set of bioactive conformations. This pre-organization reduces the entropic penalty upon binding to a target protein.

Furthermore, the elimination of N–H bonds removes hydrogen-bond donors, significantly decreasing the desolvation energy required for the molecule to cross lipid bilayers, thereby improving oral bioavailability and central nervous system (CNS) penetration.

Table 1: Comparative Physicochemical Profiling

| Property | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | Standard Malonamide | Medicinal Chemistry Implication |

|---|---|---|---|

| Molecular Weight | 210.27 g/mol | 102.09 g/mol | Both reside well within Lipinski's Rule of 5 parameters. |

| LogP (Est.) | ~0.8 to 1.2 | ~ -1.0 | Pyrrolidine significantly increases lipophilicity, enhancing cellular membrane permeability. |

| H-Bond Donors | 0 | 4 | Complete removal of H-bond donors reduces desolvation penalties during target binding and tissue distribution. |

| H-Bond Acceptors | 2 | 2 | Retains critical carbonyl oxygens required for hinge-binding in kinases or metal chelation. |

| Rotatable Bonds | 2 (Core) | 2 (Core) | Pyrrolidine rings restrict amide C–N rotation, locking the scaffold into its bioactive conformation. |

Key Medicinal Chemistry Applications

Pharmacophore in Kinase and Hydrolase Inhibition

The malonamide core is a recognized hinge-binding motif in kinase inhibitors. For example, derivatives of malonamides have been extensively developed as (such as the clinical candidate BMS-777607)[2]. The dipyrrolidinyl variant provides a bulky, hydrophobic terminus that perfectly occupies lipophilic pockets adjacent to the active site. Similarly, functionalized malonamides synthesized via Michael additions have been identified as highly potent, outperforming standard drugs like acarbose in vitro[3].

Selective Receptor Agonism

The rigid, hydrophobic nature of the dipyrrolidinyl malonamide scaffold has been successfully leveraged in the central nervous system. Specific malonamide derivatives have been designed as , offering potential pathways for novel analgesics with reduced abuse liability[2].

Bidentate Ligand for Therapeutic Metallodrugs

The 1,3-dicarbonyl system is an excellent bidentate chelator for transition metals. Dipyrrolidinyl malonamide derivatives are actively used to synthesize, which are investigated for their potent antimicrobial and antineoplastic properties[4].

Caption: Pharmacophore binding model illustrating the dual interaction modes of dipyrrolidinyl malonamides.

Experimental Methodologies & Self-Validating Protocols

Protocol 3.1: High-Yield Synthesis of 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione

-

Causality & Rationale: The reaction between diethyl malonate and pyrrolidine requires overcoming the resonance stabilization of the ester. Using elevated temperatures (reflux) facilitates the nucleophilic acyl substitution. The continuous removal of the ethanol byproduct drives the equilibrium toward the diamide product according to Le Chatelier's principle.

-

Step-by-Step Procedure:

-

Charge a round-bottom flask with diethyl malonate (1.0 eq) and pyrrolidine (2.5 eq, slight excess to ensure complete double amidation).

-

Add a catalytic amount of sodium methoxide (0.1 eq) to increase the electrophilicity of the ester carbonyls.

-

Attach a short-path distillation head and heat the mixture to 110°C.

-

Collect the evolving ethanol over 4–6 hours.

-

Cool the reaction, dilute with dichloromethane (DCM), and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product as a viscous oil or low-melting solid.

-

-

Self-Validating Steps:

-

In-Process (TLC): Using 5% MeOH in DCM, observe the disappearance of the high-R_f UV-inactive ester and the appearance of a lower-R_f spot (stainable with iodine).

-

Post-Process (1H NMR in CDCl3): Validation is absolute upon the complete disappearance of the ethyl ester signals (quartet at 4.2 ppm, triplet at 1.3 ppm) and the emergence of pyrrolidine multiplets (~3.4 ppm and ~1.9 ppm) alongside the sharp singlet of the bridging methylene (~3.2 ppm).

-

Protocol 3.2: Knoevenagel Condensation for Target Diversification

-

Causality & Rationale: The methylene bridge (C2) of the synthesized scaffold is highly activated (pKa ~13) by the dual electron-withdrawing carbonyls. A synergistic catalytic system of piperidine and glacial acetic acid is used: acetic acid protonates the target aldehyde to increase electrophilicity, while piperidine forms a highly reactive iminium ion intermediate, accelerating nucleophilic attack by the malonamide enolate.

-

Step-by-Step Procedure:

-

Dissolve 1,3-di(pyrrolidin-1-yl)propane-1,3-dione (1.0 eq) and an aromatic aldehyde (1.1 eq) in anhydrous toluene.

-

Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Reflex the mixture at 120°C until theoretical water volume is collected in the trap (typically 3–5 hours).

-

Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

-

-

Self-Validating Steps:

-

In-Process: A distinct color change (often to deep yellow/orange) occurs as the conjugated extended π-system of the Michael acceptor forms. Water droplet accumulation in the Dean-Stark trap quantifies reaction progress.

-

Post-Process (1H NMR): Confirm success by the disappearance of the highly shielded C2 methylene singlet (~3.2 ppm) and the appearance of a strongly deshielded vinylic proton (~7.5–7.8 ppm).

-

Caption: Synthetic workflow and downstream diversification of 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione.

References

-

Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Rahman, A. F. M. M., Javaid, K., Imad, R., Yousuf, S., & Choudhary, M. I. (2016). A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1675–1682. URL:[Link]

-

Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., Dai, J., Gullo-Brown, J., Gupta, A., Henley, B., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. URL:[Link]

-

Chu, G. H., Gu, M., Cassel, J. A., Belanger, S., Graczyk, T. M., DeHaven, R. N., Conway-James, N., Koblish, M., Little, P. J., DeHaven-Hudkins, D. L., & Dolle, R. E. (2007). Novel malonamide derivatives as potent κ opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(7), 1951–1955. URL:[Link]

-

Soliman, S. M., Barakat, A., Islam, M. S., & Ghabbour, H. A. (2018). Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Molecules, 23(4), 875. URL:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in 1,3-Dipolar Cycloadditions

Welcome to the Application Support Center. For researchers and drug development professionals, the 1,3-dipolar cycloaddition between azides and alkynes to form 1,2,3-triazoles is a cornerstone of "click chemistry." However, controlling the regiochemical outcome of this reaction is a frequent source of experimental failure.

This guide synthesizes mechanistic theory with field-proven protocols to help you troubleshoot regioselectivity issues, exclusively isolate your desired regioisomer, and optimize your catalytic workflows.

Part 1: Quantitative Data & Method Comparison

Before troubleshooting, it is critical to select the correct catalytic system for your target molecule. The table below summarizes the operational parameters required to force regioselectivity[1].

| Parameter | Thermal (Huisgen) | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |

| Primary Product | ~1:1 Mixture of 1,4- & 1,5-isomers | Exclusive 1,4-disubstituted triazole | Exclusive 1,5-disubstituted triazole |

| Alkyne Scope | Terminal & Internal | Terminal Only | Terminal & Internal |

| Typical Catalyst | None | CuSO₄ / Sodium Ascorbate | CpRuCl(COD) or CpRuCl(PPh₃)₂ |

| Temperature | High (>80 °C) | Room Temperature (20–25 °C) | Elevated (45–80 °C) or RT |

| Atmosphere | Ambient | Ambient (Robust to O₂) | Strictly Inert (Argon/N₂) |

| Preferred Solvents | Toluene, DMF | t-BuOH/H₂O, DMSO, Water | DCE, Toluene, Benzene |

Part 2: Frequently Asked Questions & Mechanistic Insights

Q1: Why does my standard, uncatalyzed azide-alkyne cycloaddition always produce a messy mixture of isomers?

The Causality: The classic thermal Huisgen 1,3-dipolar cycloaddition is a concerted process governed by Frontier Molecular Orbital (FMO) theory. For the reaction to proceed, the HOMO of the azide must interact with the LUMO of the alkyne (or vice versa). Because the HOMO-LUMO energy gaps for both the 1,4-orientation and the 1,5-orientation are nearly identical, there is no strong electronic preference for either pathway[2]. Consequently, the reaction requires high activation energy (~25 kcal/mol) and yields an approximate 1:1 mixture of 1,4- and 1,5-regioisomers[3].

Q2: How do I exclusively synthesize the 1,4-regioisomer?

The Causality: You must switch from a concerted thermal mechanism to a stepwise, polar mechanism using Copper(I) catalysis (CuAAC). The coordination of copper to the terminal alkyne significantly lowers the pKa of the terminal proton, allowing the formation of a highly nucleophilic dinuclear copper(I) acetylide intermediate[4]. This dinuclear species dictates strict 1,4-regioselectivity through a highly structured six-membered metallacycle transition state[5].

Caption: Dinuclear catalytic cycle of the CuAAC reaction yielding 1,4-triazoles.

Validated Protocol: CuAAC for 1,4-Selectivity

Note: This protocol utilizes in situ reduction of Cu(II) to Cu(I), which is highly robust and self-correcting against atmospheric oxidation.

-

Solvent Preparation: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. This biphasic/suspension system is ideal because the triazole product often precipitates out, driving the reaction forward[6].

-

Reagent Addition: Add the terminal alkyne (1.0 eq) and the organic azide (1.0 - 1.2 eq) to the solvent.

-

Catalyst Generation: Add sodium ascorbate (0.1 to 0.2 eq) as a freshly prepared aqueous solution. Why? Ascorbate acts as a sacrificial reductant, ensuring that the copper remains in the catalytically active +1 oxidation state and preventing oxidative alkyne homocoupling (Glaser coupling)[6].

-

Initiation: Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 to 0.05 eq). The solution will typically turn yellow/brown as the Cu(I) acetylide forms.

-

Isolation: Stir vigorously at room temperature for 12–24 hours. Isolate the pure 1,4-isomer via simple filtration if it precipitates, or by standard aqueous extraction.

Q3: How do I exclusively synthesize the 1,5-regioisomer?

The Causality: You must utilize Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). Unlike CuAAC, RuAAC does not proceed via an acetylide intermediate. Instead, the azide and alkyne both coordinate to the ruthenium center, undergoing an oxidative coupling to form a six-membered ruthenacycle[2]. The steric and electronic demands of this specific ruthenacycle dictate that the more electronegative carbon of the alkyne bonds to the terminal nitrogen of the azide, exclusively yielding the 1,5-isomer after a rate-determining reductive elimination[3].

Caption: Catalytic cycle of the RuAAC reaction yielding 1,5-triazoles via a ruthenacycle.

Validated Protocol: RuAAC for 1,5-Selectivity

Note: Ruthenium catalysts are highly sensitive. Strict adherence to anhydrous and anaerobic conditions is required.

-

Atmosphere Control: Flame-dry a Schlenk flask and backfill with Argon. Why? The preferred catalyst, Cp*RuCl(COD), reacts rapidly with molecular oxygen to form inactive dioxygen complexes, completely killing the reaction[7].

-

Solvent Preparation: Add anhydrous, degassed 1,2-dichloroethane (DCE) or toluene to the flask[1]. Do not use water or alcohols, as protic solvents disrupt the ruthenacycle formation[7].

-

Reagent Addition: Add the alkyne (1.0 eq) and the azide (1.0 eq) via syringe.

-

Catalyst Addition: Quickly add Cp*RuCl(COD) (1 to 5 mol%) under a positive stream of Argon.

-

Reaction: Heat the mixture to 45–80 °C (depending on substrate steric bulk) and stir until completion (monitored by TLC or LC-MS).

Part 3: Advanced Troubleshooting

Issue: I am trying to react an internal alkyne, but my CuAAC reaction is completely dead. Diagnosis: CuAAC is fundamentally incompatible with internal alkynes. The mechanism relies entirely on the deprotonation of a terminal alkyne to form the critical copper(I) acetylide intermediate[4]. Solution: Switch to the RuAAC protocol. Because RuAAC relies on oxidative coupling rather than acetylide formation, it readily accepts internal alkynes, allowing you to synthesize fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles[2].